Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17401544
InChI: InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-7(6-8)3-4-10/h7-8H,2-6,10H2,1H3
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC17401544

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-7(6-8)3-4-10/h7-8H,2-6,10H2,1H3
Standard InChI Key JMPDTNQJBYOEDU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC(C1)CCN

Introduction

Structural and Molecular Characteristics

Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate belongs to the class of strained cycloalkane derivatives. The cyclobutane ring introduces significant angle strain, which influences its reactivity and conformational flexibility . Key structural features include:

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
IUPAC Nameethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate
Key Functional GroupsEthyl ester, 2-aminoethyl side chain

The ethyl ester moiety enhances solubility in organic solvents, while the aminoethyl group provides a site for further functionalization, such as amidation or Schiff base formation . X-ray crystallographic studies of analogous cyclobutane derivatives (e.g., trifluoromethyl-cyclobutanes) reveal distorted tetrahedral geometries around substituted carbon atoms, suggesting similar steric constraints in this compound .

Synthetic Pathways

Cyclobutane Intermediate Preparation

Synthesis typically begins with the preparation of cyclobutane precursors. A common route involves [2+2] cycloadditions of alkenes under thermal or photochemical conditions . For example, bromocyclobutane carboxylic acid derivatives serve as key intermediates, as demonstrated in recent modular syntheses of trifluoromethyl-cyclobutanes .

Functionalization Strategies

The aminoethyl and ethyl ester groups are introduced via sequential reactions:

  • Esterification: Reaction of cyclobutane carboxylic acid with ethanol in the presence of coupling agents like EDC·HCl and DMAP .

  • Aminoethylation: Michael addition of ethylene diamine or nucleophilic substitution using bromoethylamine .

A representative synthesis is outlined below:

StepReagents/ConditionsYield
1. Cyclobutane formationPhotochemical [2+2] cycloaddition60–75%
2. EsterificationEthanol, EDC·HCl, DMAP72–86%
3. AminoethylationBromoethylamine, K₂CO₃65–78%

This modular approach enables gram-scale production, critical for pharmaceutical development .

Chemical Reactivity and Mechanisms

Condensation Reactions

The aminoethyl group participates in condensation with carbonyl compounds, forming imines or amides. For instance, reaction with ketones yields Schiff bases, which are intermediates in heterocyclic synthesis.

Nucleophilic Substitutions

The ester group undergoes saponification to carboxylic acids under basic conditions (e.g., NaOH), enabling further derivatization :
RCOOR’+NaOHRCOONa++R’OH\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}

Curtius Rearrangement

In one study, a related cyclobutane ester was converted to an amino-substituted derivative via Curtius rearrangement using TMSN₃ and T3P, yielding azides that were subsequently reduced . This highlights potential routes to bioactive analogs.

Biological Activity and Applications

Medicinal Chemistry Applications

Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate serves as a precursor in drug discovery:

  • Anticancer Agents: Analogous trifluoromethyl-cyclobutanes inhibit kinase activity in tumor cells .

  • Antibiotics: Cyclobutane-containing β-lactam analogs exhibit enhanced stability against bacterial enzymes .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR signals for the cyclobutane ring protons appear at δ 2.10–2.85 ppm (multiplet), while the aminoethyl group resonates at δ 1.78–2.33 ppm .

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H) confirm functional groups.

X-ray Crystallography

Studies on bromocyclobutane analogs reveal bond lengths of 1.54–1.58 Å for C-C bonds in the ring, consistent with angle strain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator